4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide
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Overview
Description
4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core with a propyl group, a thiophene ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Propyl Group: This step involves the alkylation of the benzamide core with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions:
Substitution: The propyl group can undergo nucleophilic substitution reactions, where the propyl halide can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the tetrahydropyran moiety can form hydrogen bonds with polar residues . This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran and its derivatives are structurally similar and share some chemical properties.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, are also similar.
Uniqueness
What sets 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide apart is the combination of the tetrahydropyran and thiophene moieties with the benzamide core. This unique structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and other fields .
Properties
IUPAC Name |
4-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-2-4-16-6-8-17(9-7-16)19(22)21-15-20(10-12-23-13-11-20)18-5-3-14-24-18/h3,5-9,14H,2,4,10-13,15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIQEKYYLYGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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